[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
Description
Properties
Molecular Formula |
C14H21N5 |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H21N5/c1-18-7-6-13(17-18)10-15-8-12-9-16-19(11-12)14-4-2-3-5-14/h6-7,9,11,14-15H,2-5,8,10H2,1H3 |
InChI Key |
MLHYHXNAMUJFNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for 1-Cyclopentyl-1H-Pyrazol-4-yl Scaffold
The 1-cyclopentylpyrazole moiety is synthesized via cyclocondensation of cyclopentylhydrazine with 1,3-diketones or α,β-unsaturated ketones. For example, reacting cyclopentylhydrazine hydrochloride with ethyl acetoacetate in ethanol at 80°C for 6 hours yields 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol, which is subsequently dehydrated using H₂SO₄ (95%) at 120°C to form the 4-methyl derivative. Alternative methods employ microwave-assisted cyclization (150°C, 15 min) to achieve 92% conversion.
1-Methyl-1H-Pyrazol-3-yl Unit Preparation
The 1-methylpyrazole ring is synthesized via Knorr pyrazole synthesis. Methylhydrazine reacts with acetylacetone in acetic acid under reflux (4 hours), followed by iodination at the 4-position using N-iodosuccinimide (NIS) in DMF (0°C → 25°C, 12 hours). Yields range from 75–85% after column purification.
Functionalization with Methylene Amine Linkers
4-Bromomethyl-1-cyclopentyl-1H-pyrazole
The 4-methyl group on the cyclopentylpyrazole is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 80°C, 6 hours). This yields 4-bromomethyl-1-cyclopentyl-1H-pyrazole (87% yield), confirmed by ¹H NMR (δ 4.42 ppm, singlet, CH₂Br).
3-Bromomethyl-1-methyl-1H-pyrazole
Similarly, the 3-methyl group on the methylpyrazole is brominated with PBr₃ in dichloromethane (0°C, 2 hours), achieving 91% yield.
Nucleophilic Amination
The brominated intermediates undergo nucleophilic substitution with ammonia or primary amines. For [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine, a two-step process is employed:
-
Mono-amination of 4-Bromomethyl-1-cyclopentyl-1H-pyrazole :
Reacting with aqueous methylamine (40% w/w) in THF at 60°C for 8 hours yields 4-(methylaminomethyl)-1-cyclopentyl-1H-pyrazole (78% yield). -
Coupling with 3-Bromomethyl-1-methyl-1H-pyrazole :
The intermediate is reacted with 3-bromomethyl-1-methyl-1H-pyrazole in the presence of K₂CO₃ in DMF (100°C, 12 hours), forming the target compound with 68% isolated yield.
Alternative Pathways: Reductive Amination
Aldehyde Intermediate Synthesis
Oxidation of the 4-hydroxymethyl-1-cyclopentylpyrazole (MnO₂, CH₂Cl₂, 25°C, 3 hours) generates the corresponding aldehyde. Concurrently, 3-hydroxymethyl-1-methylpyrazole is oxidized to its aldehyde derivative (PCC, 82% yield).
Reductive Coupling
A one-pot reductive amination using NaBH₃CN in methanol (pH 5–6, 24 hours) links the aldehydes via a methylene amine bridge. This method achieves 73% yield but requires careful pH control to avoid over-reduction.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microwave-assisted continuous flow reactors enhance the cyclocondensation step, reducing reaction time from 6 hours to 8 minutes (150°C, 20 bar). Integrated in-line purification (scavenger resins) increases overall yield to 89%.
Catalytic Improvements
Palladium-catalyzed amination (Pd₂(dba)₃, Xantphos) allows coupling of brominated pyrazoles with methylamine at lower temperatures (80°C), achieving 85% yield with <1% residual Pd.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Amine | 4 | 68 | 98 | High |
| Reductive Amination | 3 | 73 | 95 | Moderate |
| Continuous Flow | 3 | 89 | 99 | Industrial |
Challenges and Solutions
-
Regioselectivity in Bromination : NBS preferentially brominates the 4-position of 1-cyclopentylpyrazole due to steric hindrance from the cyclopentyl group.
-
Amine Over-Alkylation : Using excess methylamine (3 eq) minimizes dialkylation byproducts.
-
Purification : Silica gel chromatography (EtOAc/hexane, 1:3) effectively separates the target compound from unreacted intermediates.
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells by modulating critical signaling pathways related to cell survival and proliferation. For instance, studies have shown that specific structural modifications enhance the anticancer properties of pyrazole compounds, making them candidates for further development in cancer therapies.
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activities against various pathogens. Pyrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting their importance in developing new antimicrobial agents.
- Anti-inflammatory Effects : Certain pyrazole derivatives have shown promise as COX-2 inhibitors, suggesting their potential use in treating inflammatory conditions. The structure of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine may contribute to its ability to inhibit inflammatory pathways.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its unique dual pyrazole structure allows for:
- Synthesis of Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules, including other heterocyclic compounds.
- Catalytic Applications : Its chemical reactivity makes it suitable for use as a catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
Material Science Applications
The compound's unique structural characteristics also lend themselves to applications in material science:
- Development of Functional Materials : Pyrazole derivatives are being explored for their potential use in creating functional materials with specific electronic or optical properties.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Case Study 1: Anticancer Activity
A study evaluated various pyrazole derivatives for their ability to induce apoptosis in cancer cell lines. The findings indicated that modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting pathways for developing targeted cancer therapies.
Case Study 2: Antimicrobial Potential
Research focused on related pyrazole compounds revealed significant antimicrobial activity against common pathogens. The presence of specific substituents on the pyrazole ring was crucial for enhancing this activity, supporting the rationale for structural diversity in drug design.
Case Study 3: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory effects of pyrazole derivatives, demonstrating their potential as COX inhibitors. These findings suggest that structural modifications can lead to improved therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| [(1-Cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine | C₁₅H₂₂N₄ | 258.36 g/mol | Cyclopentyl (lipophilic), methyl (electron-donating) | Potential kinase inhibitor scaffold (inferred) |
| [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine | C₁₁H₁₅N₃O | 205.25 g/mol | Methyl, furan (polar heterocycle) | Supplier-listed; biochemical probe |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₄N₄ | 214.27 g/mol | Cyclopropyl, pyridine (basic nitrogen) | Synthetic intermediate; 17.9% yield |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C₇H₁₃N₃ | 139.20 g/mol | Ethyl (increased lipophilicity), methyl | Commercial availability; CAS 1002651-68-4 |
| 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | C₉H₁₂ClN₅ | 241.68 g/mol | Chloro (electron-withdrawing), dimethyl | Antibacterial candidate (inferred) |
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may decrease basicity of the amine, whereas electron-donating groups (methyl, cyclopentyl) could stabilize protonated forms, affecting receptor binding .
- Synthetic Yields : Analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit modest yields (17.9%) under copper-catalyzed conditions, suggesting similar challenges in synthesizing the target compound .
Pharmacological and Physicochemical Data
- Solubility and Stability : Pyrazole amines with aromatic substituents (e.g., pyridine in ) often display poor water solubility, necessitating formulation optimization. The cyclopentyl group may exacerbate this issue compared to furan or thiophene-containing analogs .
- Hydrogen Bonding : The amine group facilitates hydrogen bonding, as seen in Etter’s graph-set analysis (), which predicts crystal packing and stability. Substitutents like cyclopentyl may disrupt H-bond networks compared to planar heterocycles .
- Biological Activity : While direct data are absent, pyrazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. For instance, (E)-substituted pyrazole amines in showed antibacterial activity, suggesting the target compound could share similar mechanisms .
Notes
- Contradictions: emphasizes antibacterial activity in pyrazole derivatives, but the target compound’s cyclopentyl group may redirect selectivity toward non-microbial targets.
- Data Limitations: No direct pharmacological or crystallographic data exist for the target compound; inferences rely on structural parallels.
Biological Activity
The compound [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine, a derivative of pyrazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H22N5, with a molecular weight of 295.82 g/mol. The structure consists of two pyrazole rings and a cyclopentyl group, which contribute to its unique biological profile.
Biological Activity Overview
Research indicates that compounds with pyrazole moieties often exhibit significant biological activities. Below is a summary of key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various microbial strains. |
| Anticancer | Potential to inhibit cancer cell proliferation. |
| Anti-inflammatory | May reduce inflammation through specific pathways. |
| Antioxidant | Capable of scavenging free radicals. |
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it can modulate the activity of enzymes involved in cell proliferation, potentially leading to anticancer effects.
Anticancer Activity
A study focusing on pyrazole derivatives indicated that compounds similar to this compound exhibited significant inhibitory effects on tubulin polymerization, which is critical for cancer cell division. For instance, a related compound demonstrated an IC50 value of 2.12 μM against human cancer cell lines, indicating strong potential as an anticancer agent .
Antimicrobial Properties
Research has shown that pyrazole derivatives can possess antimicrobial properties. A related study found that certain pyrazole compounds displayed notable activity against bacterial strains, suggesting that this compound may also exhibit similar properties .
Comparative Analysis
When compared to other pyrazole derivatives, this compound stands out due to its specific cyclopentyl and dimethyl substitutions. These modifications influence the compound’s reactivity and stability, potentially enhancing its interaction with biological targets.
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Compound A | 1-(3-Methyl-1-phenyl)pyrazole | Antioxidant |
| Compound B | 4-(arylmethylene)bis(pyrazoles) | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step alkylation and coupling reactions. Key steps include:
-
Step 1 : Functionalization of pyrazole rings via nucleophilic substitution (e.g., using NaH as a base for methylene bridge formation) .
-
Step 2 : Cyclopentyl group introduction via Pd-catalyzed cross-coupling or nucleophilic displacement under anhydrous conditions .
-
Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄) significantly impact yield. Purity >95% is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Reaction Condition Yield Range Purity NaH, DMF, 60°C 65–75% 90–95% Pd(PPh₃)₄, THF, 80°C 50–60% 85–90%
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray Crystallography : Resolve stereochemistry and bond angles (SHELXL refinement recommended for accuracy) .
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm methylene bridge connectivity and substituent positions. For example, δ 3.8–4.2 ppm (methylene protons) and δ 1.5–2.0 ppm (cyclopentyl protons) .
- DFT Calculations : Analyze electronic distribution and frontier molecular orbitals (e.g., HOMO-LUMO gap ~4.5 eV) to predict reactivity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across studies (e.g., enzyme inhibition vs. receptor antagonism)?
- Approach :
- Dose-Response Validation : Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293 for receptors, HepG2 for metabolic enzymes) to confirm target specificity .
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to identify cross-reactivity.
- Structural Modeling : Molecular docking (AutoDock Vina) to compare binding modes with conflicting targets (e.g., CYP450 vs. GPCRs) .
- Case Study : Discrepancies in IC₅₀ values (0.5 µM vs. 5 µM) for kinase inhibition were traced to buffer composition (Mg²⁺ concentration altered ATP-binding affinity) .
Q. What in vitro models are suitable for evaluating its biological activity, and how can experimental artifacts be minimized?
- Models :
- Cancer Cell Lines : MTT assays on MCF-7 (breast) and A549 (lung) with controls for cytotoxicity (LDH release) .
- Immune Cells : LPS-stimulated RAW264.7 macrophages for anti-inflammatory activity (TNF-α/IL-6 ELISA) .
- Artifact Mitigation :
- Solvent Controls : Use DMSO ≤0.1% to avoid membrane disruption.
- Redox Interference : Include ROS scavengers (e.g., NAC) in assays to distinguish true activity from oxidative stress .
Q. How does the structure-activity relationship (SAR) of this compound compare to pyrazole analogs with varying substituents?
- SAR Insights :
-
Cyclopentyl Group : Enhances lipophilicity (logP ~2.8) and membrane permeability compared to ethyl or methyl analogs (logP ~1.5–2.0) .
-
Methylene Bridge : Rigidity improves target binding affinity (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for flexible analogs) .
Analog Substituents IC₅₀ (µM) logP Target Compound Cyclopentyl, methyl 0.5 2.8 [(1-Ethyl-pyrazol-3-yl)methyl][(1-Me-pyrazol-4-yl)methyl]amine Ethyl, methyl 1.2 2.0 [(1-Ph-pyrazol-4-yl)methyl][(3-MeOPh)methyl]amine Phenyl, methoxyphenyl 3.5 3.1
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported solubility and stability profiles?
- Root Causes :
- pH-Dependent Solubility : Higher solubility in acidic buffers (pH 4.5) vs. precipitation at physiological pH .
- Light Sensitivity : Degradation under UV light (t₁/₂ = 8 hrs) if stored improperly (use amber vials, -20°C) .
- Resolution : Standardize storage conditions and use fresh DMSO stock solutions for assays .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
